
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde is an organic compound that features a cyclohexane ring substituted with a trifluoromethyl group and a phenyl group
准备方法
The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde typically involves several steps. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the aldehyde group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under specific conditions to ensure selectivity.
Addition: The aldehyde group can undergo addition reactions with nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals for coupling reactions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
科学研究应用
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially modulating their activity.
相似化合物的比较
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)cyclohexane:
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical properties and biological activity.
1-(3-(Trifluoromethyl)phenyl)cyclohexanol:
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl group, and an aldehyde group, which together confer distinct chemical and biological properties.
属性
分子式 |
C14H15F3O |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
InChI 键 |
NULSCMDSVDGSJS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C=O)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
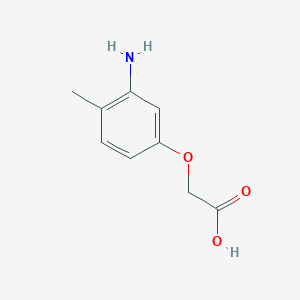
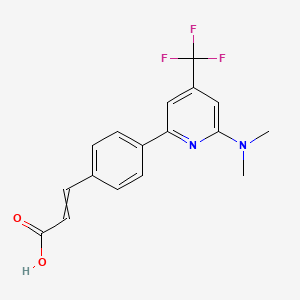
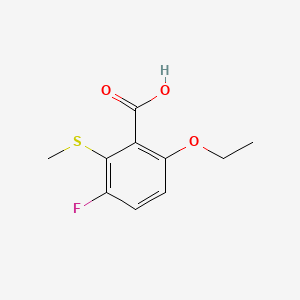
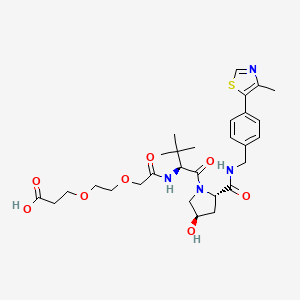
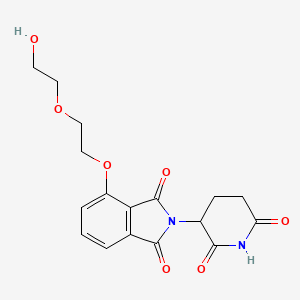
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)

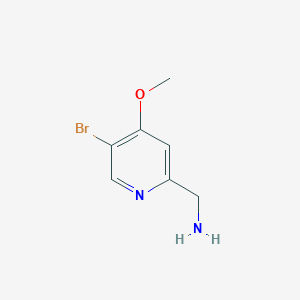
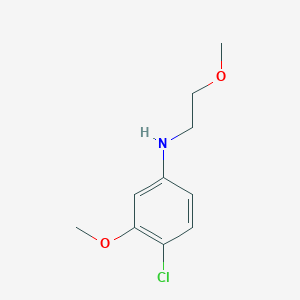

![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)


